molecular formula C17H17NO2 B133405 (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol CAS No. 478-77-3

(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

Cat. No.: B133405
CAS No.: 478-77-3
M. Wt: 267.32 g/mol
InChI Key: DCQBVSOYNWLFKD-CYBMUJFWSA-N
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Description

(6aR)-10-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, commonly known as Apocodeine, is an aporphine alkaloid with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.355 g/mol . Its structure comprises a dibenzoquinoline backbone with a methoxy group at position 10, a hydroxyl group at position 11, and a methyl group at position 6 (6aR configuration). Key identifiers include CAS numbers 158557-46-1 and 641-36-1, and ChemSpider ID 4846 .

Properties

IUPAC Name

(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQBVSOYNWLFKD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487421
Record name (R)-Norapocodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-77-3
Record name (R)-Norapocodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxalic Acid-Mediated Rearrangement

The earliest synthesis of apocodeine derivatives, including the target compound, was reported by Folkers in 1936. Codeine was heated with oxalic acid under reflux conditions, inducing a dehydrative rearrangement to yield (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol. The reaction proceeds via acid-catalyzed cleavage of the morphine skeleton’s ether bridge, followed by ring reorganization. Typical conditions involved heating codeine with excess oxalic acid at 120–130°C for 6–8 hours, achieving yields of 20–25%.

Phosphoric Acid Optimization

Small et al. (1940) improved the synthesis by substituting oxalic acid with phosphoric acid (H₃PO₄), which acted as both catalyst and solvent. This method reduced side reactions and increased yields to 30–35%. The optimized protocol involved heating codeine with 85% phosphoric acid at 100–110°C for 4 hours, followed by neutralization and extraction. The phosphoric acid method became a standard due to its reproducibility, though yields remained moderate.

Modern Scavenger-Assisted Synthesis

Patent-Based Process with Water-Reactive Scavengers

A 2007 patent (WO2007126659A1) introduced a breakthrough method using water-reactive scavengers to enhance yields. Codeine was mixed with phosphoric acid and phosphorus pentoxide (P₂O₅), which sequestered water generated during the reaction, shifting the equilibrium toward product formation. Key parameters included:

ParameterValue
Temperature85–110°C
Reaction Time3–5 hours
ScavengerP₂O₅ (5–10 wt%)
Yield55–75%
AtmosphereNitrogen (inert)

This method achieved higher yields by minimizing hydrolysis and oxidative side reactions. The inert atmosphere further prevented oxidation, a common issue in earlier methods.

Alternative Scavengers and Catalysts

The patent also explored other scavengers, including polyphosphoric acid and titanium chloride, which similarly improved yields to 50–65%. Methanesulfonic acid was noted for its efficacy in promoting rearrangement at lower temperatures (90–100°C), though with slightly lower yields (45–60%).

Stereochemical Considerations and Configuration Determination

Chiral Resolution and Absolute Configuration

The (6aR) configuration was unequivocally established by Corrodi and Hardegger (1955) using optical rotation and X-ray crystallography. Their work demonstrated that the stereochemical outcome depended on the starting material’s configuration; natural (-)-codeine yielded the (6aR) enantiomer exclusively.

Impact of Reaction Conditions on Stereopurity

Modern methods maintained stereopurity (>98% ee) by avoiding racemization-prone conditions. The patent process’s lower temperatures (85–110°C vs. 120–150°C in classical methods) reduced epimerization risks.

Total Synthesis Approaches

Neumeyer’s Pioneering Work

Neumeyer et al. developed the first total synthesis of apocodeine derivatives in the 1970s, using a biomimetic approach inspired by aporphine biosynthesis. Key steps included:

  • Bischler-Napieralski cyclization of a phenethylamine precursor to form the tetrahydroisoquinoline core.

  • Oxidative coupling to construct the dibenzoquinoline skeleton.

  • Stereoselective methylation at C10 to introduce the methoxy group.

While elegant, this route suffered from low overall yields (8–12%) and has been largely supplanted by semisynthetic methods.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

MethodConditionsYieldAdvantagesLimitations
Oxalic Acid (Folkers)120–130°C, 6–8 hours20–25%Simple setupLow yield, side products
Phosphoric Acid (Small)100–110°C, 4 hours30–35%ReproducibleModerate yield
Scavenger-Assisted85–110°C, P₂O₅, N₂ atmosphere55–75%High yield, minimal oxidationRequires specialized scavengers
Total SynthesisMulti-step8–12%No natural product relianceImpractical for scale-up

Chemical Reactions Analysis

Types of Reactions

®-Norapocodeine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert ®-Norapocodeine into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the nitrogen atom.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of ®-Norapocodeine.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H17NO
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 61774-59-2

Structural Characteristics

The compound features a dibenzoquinoline core, which is significant for its biological activity. The methoxy group at the 10-position plays a crucial role in modulating its pharmacological effects.

Anticancer Activity

Research indicates that (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptotic pathways. The compound's efficacy was compared with standard chemotherapeutics, showing a synergistic effect when used in combination therapies.

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects. Its structure suggests possible interactions with neurotransmitter systems, particularly dopamine receptors.

Case Study:

A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated animals.

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound against various bacterial strains. Its ability to disrupt bacterial cell membranes has been noted as a mechanism of action.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from simpler precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Example Derivative:

(6aR)-10-methoxy-6-methyl derivative has shown increased potency in anticancer assays compared to the parent compound.

Mechanism of Action

The mechanism of action of ®-Norapocodeine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channel activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights critical differences between Apocodeine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Apocodeine C₁₈H₁₉NO₂ 281.355 10-OCH₃, 11-OH, 6-CH₃ (6aR) High lipophilicity due to methoxy group; potential CNS activity.
Apomorphine C₁₇H₁₇NO₂ 275.33 10,11-diOH, 6-CH₃ (6aR) Dopamine D1/D2 agonist; rapid blood-brain barrier penetration .
Isocorydine C₂₀H₂₃NO₄ 341.406 1,2,10-OCH₃, 11-OH, 6-CH₃ (6aS) Anti-ulcer activity; trimethoxy groups enhance metabolic stability .
R(-)-N-Propylnorapomorphine C₁₉H₂₂NO₂ 296.39 10,11-diOH, 6-C₃H₇ (6aR) Longer alkyl chain (propyl) improves receptor affinity .
1,2,10-Trimethoxy-6-methyl analog C₂₁H₂₅NO₄ 355.43 1,2,10-OCH₃, 11-OH, 6-CH₃ (6aS) Increased molecular weight due to additional methoxy groups .

Pharmacological and Functional Comparisons

Apomorphine vs. Apocodeine
  • Structural Differences : Apomorphine lacks the 10-methoxy group but has two hydroxyl groups (10,11-diOH), enhancing hydrogen bonding with dopamine receptors .
  • Activity : Apomorphine is a potent dopamine agonist used in Parkinson’s disease, achieving brain concentrations 8× higher than plasma due to its lipophilicity . Apocodeine’s single hydroxyl group may reduce receptor affinity, though its methoxy group could prolong half-life .
Isocorydine vs. Apocodeine
  • Substituent Impact : Isocorydine’s three methoxy groups (1,2,10-OCH₃) increase steric bulk and metabolic stability compared to Apocodeine’s single methoxy group. This likely explains its anti-ulcer activity via distinct pathways .
Alkyl Chain Modifications
  • R(-)-N-Propylnorapomorphine: Replacing the methyl group with propyl (position 6) enhances D2 receptor binding duration and specificity, demonstrating the role of alkyl chain length in pharmacokinetics .

Structure-Activity Relationships (SAR)

Methoxy Groups : Increase lipophilicity and membrane permeability but may reduce aqueous solubility.

Hydroxyl Groups : Enhance receptor binding (e.g., Apomorphine’s 10,11-diOH for dopamine agonism).

Alkyl Chains: Longer chains (e.g., propyl in N-Propylnorapomorphine) improve receptor affinity and half-life .

Biological Activity

(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, commonly known as apocodeine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature and research findings.

  • Molecular Formula : C₁₈H₁₉NO₂
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 641-36-1

Pharmacological Actions

  • Dopamine Receptor Agonism :
    • Apocodeine acts as a dopamine receptor agonist, which has implications for its use in treating conditions related to dopamine dysregulation such as Parkinson's disease and certain mood disorders .
  • Emetic Properties :
    • The compound has been noted for its emetic effects, which can be beneficial in specific clinical scenarios where inducing vomiting is necessary .
  • Analgesic Effects :
    • Research indicates that apocodeine exhibits analgesic properties comparable to other opioids, making it a candidate for pain management therapies .
  • Anticancer Potential :
    • Some studies suggest that apocodeine may have anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. This activity is attributed to its influence on various signaling pathways involved in cell proliferation and survival .

The biological effects of apocodeine are primarily mediated through its interaction with the central nervous system (CNS) and various receptor systems:

  • Dopaminergic Pathways : By activating dopamine receptors, apocodeine can modulate neurotransmitter release and influence mood and motor control.
  • Opioid Receptor Interaction : Similar to traditional opioids, apocodeine's analgesic effects may arise from its action on mu-opioid receptors, leading to reduced perception of pain .

Case Studies and Research Findings

StudyFindings
Neumeyer et al. (2009)Demonstrated that apocodeine has significant agonistic activity at dopamine receptors, suggesting potential therapeutic uses in neurodegenerative diseases .
Murff et al. (2009)Highlighted the compound's ability to induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent .
Cedarlane Labs (2009)Reported on the analgesic properties of apocodeine in animal models, comparable to established opioid analgesics .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, and how can regioselective methoxylation be achieved?

  • Methodological Answer : Synthesis requires precise control of stereochemistry due to the compound’s fused tetracyclic structure. Key steps include:

  • Use of chiral auxiliaries or catalysts to enforce the (6aR) configuration .
  • Methoxylation at the 10-position via electrophilic aromatic substitution under anhydrous conditions to avoid side reactions .
  • Purification via chiral HPLC or crystallization to isolate the enantiomerically pure product .
    • Data Table :
Reaction StepYield (%)Purity (HPLC)Key Conditions
Methoxylation65-7085%BF₃·OEt₂, DCM, 0°C
Chiral Resolution40-45>99%Chiralpak AD-H column, hexane/IPA

Q. How can spectroscopic techniques (NMR, LCMS) distinguish this compound from structurally similar aporphine alkaloids?

  • Methodological Answer :

  • ¹H NMR : The methoxy group at C-10 appears as a singlet (~δ 3.8 ppm), while the hydroxyl at C-11 shows broad exchangeable proton signals (~δ 5.2 ppm). The (6aR) configuration induces distinct coupling patterns in the tetrahydroquinoline region (J = 8-10 Hz for axial protons) .
  • LCMS : Molecular ion [M+H]⁺ at m/z 298.1 (C₁₈H₁₉NO₃⁺) with fragmentation peaks at m/z 267 (loss of -OCH₃) and 239 (cleavage of the dibenzodiazepine ring) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Use cell lines with consistent expression of target receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) to minimize variability .
  • Metabolic Stability Testing : Pre-treat compounds with liver microsomes to account for rapid oxidation of the tetrahydroquinoline moiety, which may explain discrepancies in in vivo vs. in vitro results .
  • Collaborative Data Sharing : Cross-validate findings via multi-lab studies, as seen in the INCHEMBIOL project’s approach to environmental toxicology .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine receptors, focusing on the methoxy group’s role in hydrophobic pocket occupancy .
  • QSAR Analysis : Correlate substituent electronegativity at C-10/C-11 with IC₅₀ values using Hammett constants .
    • Data Table :
DerivativeSubstituent (C-10)IC₅₀ (nM, D₂ Receptor)LogP
Parent-OCH₃120 ± 152.8
Analog A-OCF₃85 ± 103.1

Q. What safety protocols are critical for handling this compound given its acute toxicity profile?

  • Methodological Answer :

  • Exposure Limits : Follow EU-GHS/CLP guidelines for Category 4 acute toxicity (oral, dermal, inhalation): use fume hoods, nitrile gloves, and respiratory protection during synthesis .
  • First Aid : Immediate decontamination with 0.9% saline for ocular exposure; activated charcoal (1 g/kg) for accidental ingestion .

Theoretical and Framework-Based Questions

Q. How does the compound’s stereoelectronic profile align with the "aporphine alkaloid hypothesis" in neuropharmacology?

  • Methodological Answer :

  • The (6aR) configuration creates a planar conformation that mimics endogenous neurotransmitters like dopamine. This aligns with the hypothesis that aporphine derivatives act as partial agonists at monoaminergic receptors .
  • Validate via comparative molecular field analysis (CoMFA) against known aporphine ligands .

Q. What ecological risk assessment frameworks apply to studying this compound’s environmental persistence?

  • Methodological Answer :

  • Adopt the INCHEMBIOL project’s tiered approach:

Phase 1 : Measure logKow (predicted: 2.8) and soil adsorption coefficient (Koc) .

Phase 2 : Aquatic toxicity testing using Daphnia magna (EC₅₀) and biodegradation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.